

Lantanilic acid as a potential antifungal agent against *Candida albicans*.

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Compound of Interest

Compound Name: Lantanilic acid

Cat. No.: B3427613

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Lantanilic Acid: A Promising Antifungal Agent Against *Candida albicans*

Application Notes and Protocols for Researchers

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery of novel antifungal agents. **Lantanilic acid**, a pentacyclic triterpenoid isolated from the plant *Lantana camara*, has demonstrated significant antifungal activity against *C. albicans*, positioning it as a promising candidate for further investigation and development.[1] These application notes provide a summary of the current data on **lantanolilic acid**'s anti-candidal properties and detailed protocols for its evaluation.

Chemical Structure

Lantanilic acid is a triterpenoid compound.[1]

Quantitative Data Summary

Currently, quantitative data on the antifungal activity of **lantanolilic acid** against *Candida albicans* is limited. The following tables summarize the available information.

Table 1: Antifungal Activity of **Lantanilic Acid** against *Candida albicans*

Assay Type	Concentration (µg/mL)	Result	Reference
Disk Diffusion	500	9.3 mm clear zone	[1]
250	8.3 mm clear zone	[1]	
125	4.6 mm clear zone	[1]	

Table 2: Cytotoxicity Data for **Lantanilic Acid**

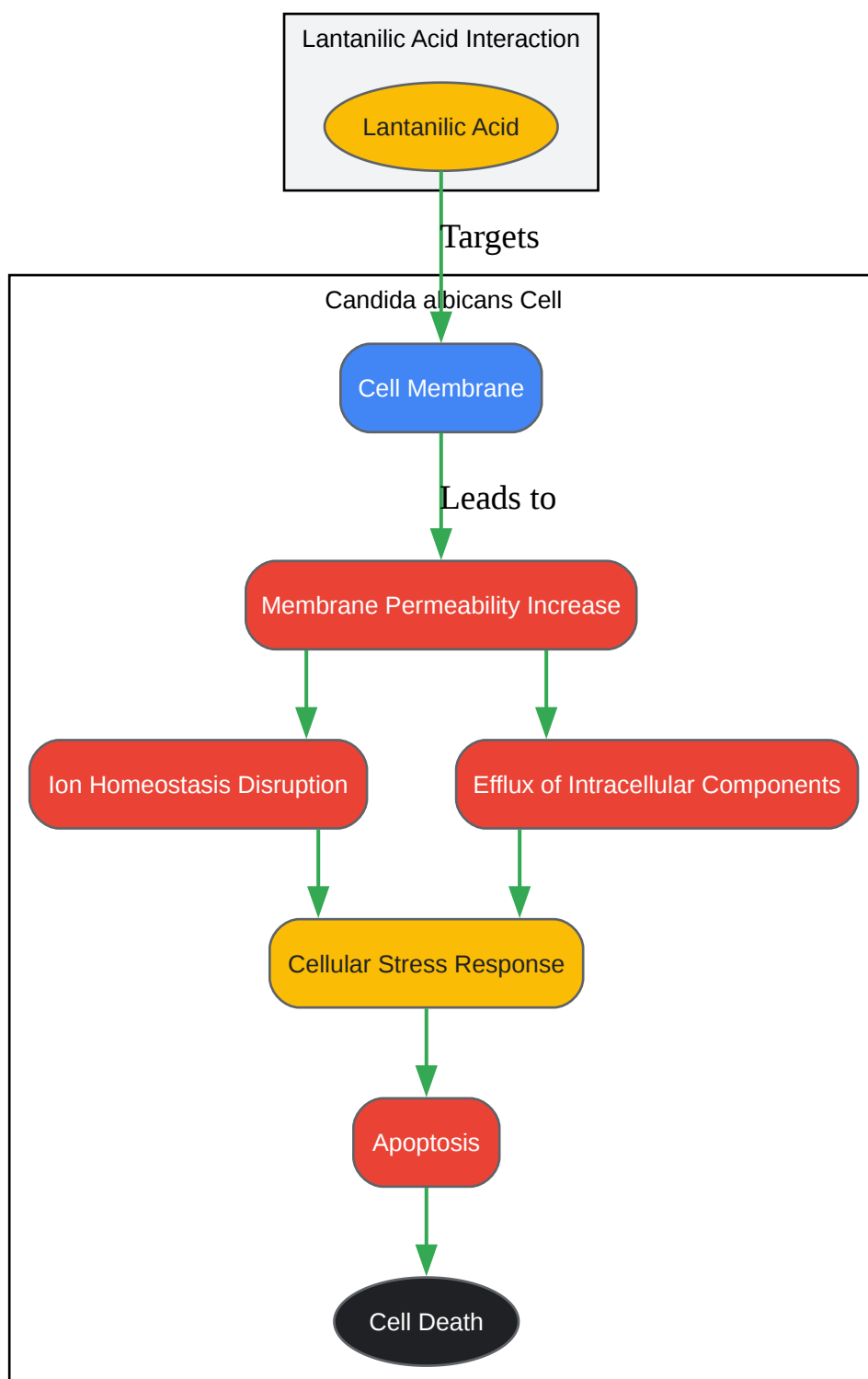
Assay Type	Test Organism	LC50	Reference
Brine Shrimp Lethality Test (BSLT)	Artemia salina	27.9 µg/mL	[1]

Proposed Mechanism of Action

While the precise mechanism of action for **lantanolilic acid** against *Candida albicans* has not been fully elucidated, studies on other triterpenoid compounds suggest a likely mode of action involving the disruption of the fungal cell membrane's integrity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.

The proposed mechanism involves the interaction of the lipophilic triterpenoid structure with the ergosterol-rich fungal cell membrane, leading to altered membrane fluidity and the formation of pores or lesions. This disruption can trigger a cascade of secondary effects, including oxidative stress and the inhibition of key cellular processes.

Below is a diagram illustrating a potential signaling pathway affected by **lantanolilic acid**, based on the known mechanisms of other antifungal agents that target the cell membrane.



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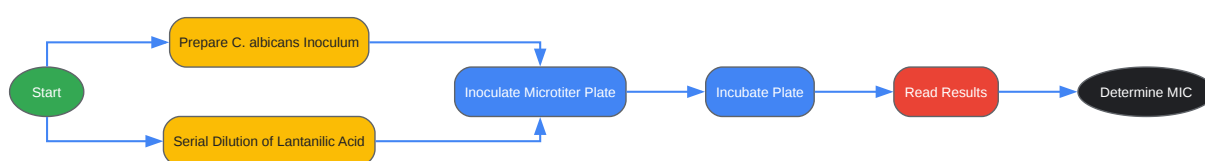
Proposed mechanism of **lantanilic acid**.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal potential of **lantanic acid** against *Candida albicans*.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.



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Workflow for MIC determination.

Materials:

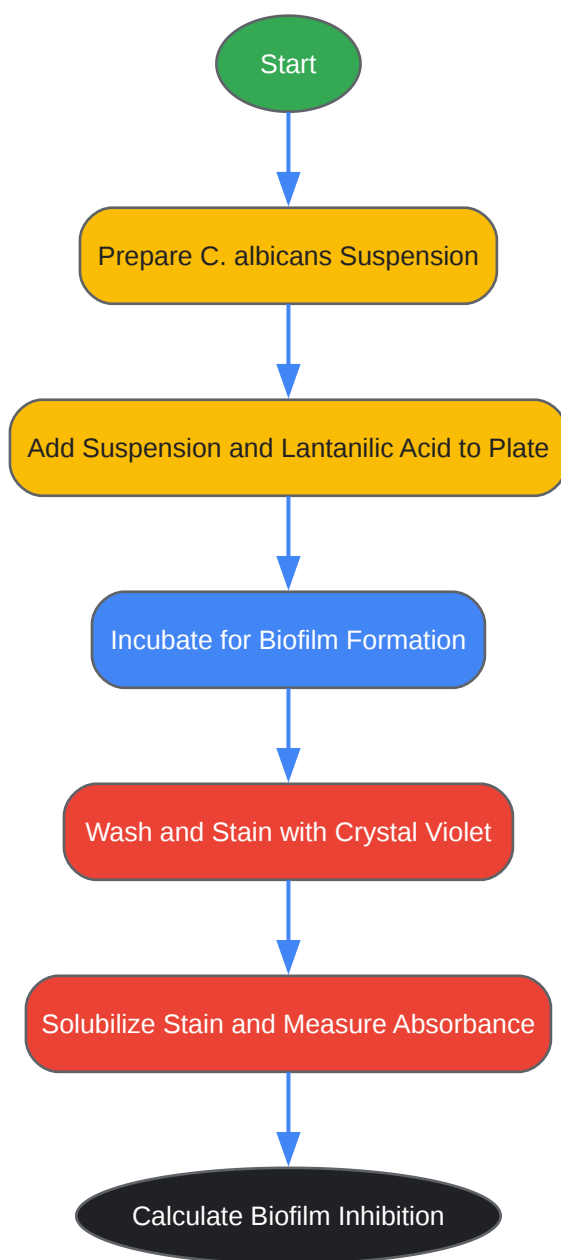
- **Lantanilic acid**
- *Candida albicans* strain (e.g., ATCC 90028)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer
- Sterile saline (0.85%)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Preparation of **Lantanilic Acid** Stock Solution: Dissolve **lantaniilic acid** in a minimal amount of DMSO and then dilute with RPMI-1640 to the desired highest concentration.
- Preparation of *C. albicans* Inoculum:
 - Culture *C. albicans* on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
 - Suspend several colonies in sterile saline.
 - Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.
 - Dilute the adjusted suspension in RPMI-1640 to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL.
- Microtiter Plate Setup:
 - Perform serial twofold dilutions of the **lantaniilic acid** solution in the wells of a 96-well plate containing RPMI-1640.
 - Add 100 μ L of the diluted *C. albicans* inoculum to each well.
 - Include a growth control well (inoculum without **lantaniilic acid**) and a sterility control well (medium only).
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of **lantaniilic acid** that causes a significant inhibition of growth (approximately 50% reduction) compared to the growth control, as determined visually or by reading the optical density at 490 nm.

Biofilm Inhibition Assay

This protocol utilizes the crystal violet staining method to quantify biofilm formation.



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Workflow for biofilm inhibition assay.

Materials:

- **Lantanilic acid**
- Candida albicans strain
- RPMI-1640 medium

- Sterile 96-well flat-bottom microtiter plates
- Crystal violet solution (0.1% w/v)
- Ethanol (95%)
- Phosphate-buffered saline (PBS)
- Microplate reader

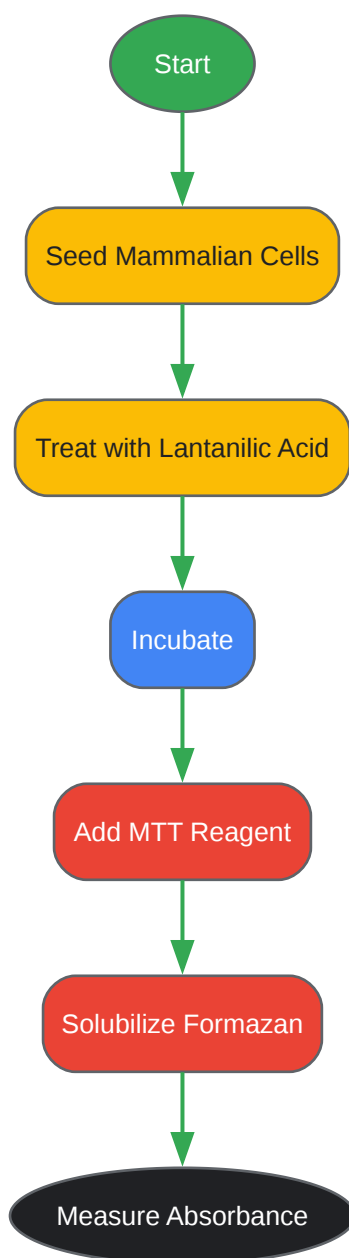
Procedure:

- Inoculum Preparation: Prepare a suspension of *C. albicans* in RPMI-1640 at a concentration of 1×10^6 CFU/mL.
- Plate Setup:
 - Add 100 μ L of the *C. albicans* suspension to the wells of a 96-well plate.
 - Add 100 μ L of **lantanic acid** at various concentrations (e.g., sub-MIC values) to the respective wells.
 - Include a growth control (cells without **lantanic acid**) and a negative control (medium only).
- Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
- Washing and Staining:
 - Gently wash the wells twice with PBS to remove planktonic cells.
 - Air dry the plate for 45 minutes.
 - Stain the biofilms by adding 110 μ L of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
 - Wash the wells four times with sterile distilled water.
- Quantification:

- Add 200 µL of 95% ethanol to each well to solubilize the stain.
- Incubate for 10-15 minutes.
- Transfer 100 µL of the ethanol-solubilized solution to a new plate and measure the absorbance at 570 nm using a microplate reader.
- Calculation: The percentage of biofilm inhibition is calculated as: $[(OD_{\text{control}} - OD_{\text{treated}}) / OD_{\text{control}}] \times 100$.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of **lantanic acid** against a mammalian cell line.



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Workflow for MTT cytotoxicity assay.

Materials:

- **Lantanilic acid**
- Mammalian cell line (e.g., HeLa, HEK293)

- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Sterile 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of **lantanic acid**. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a cell-free blank.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Calculation: Cell viability is calculated as: $(\text{Absorbance}_{\text{treated}} / \text{Absorbance}_{\text{control}}) \times 100$. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Conclusion

Lantanilic acid presents a promising scaffold for the development of new antifungal drugs against *Candida albicans*. The provided protocols offer a framework for the comprehensive evaluation of its efficacy and safety. Further research is warranted to elucidate its specific molecular targets and signaling pathways to optimize its therapeutic potential.

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References

- 1. derpharmachemica.com [derpharmachemica.com]
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